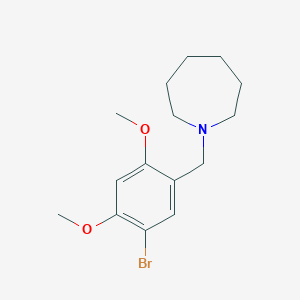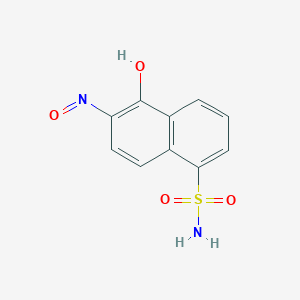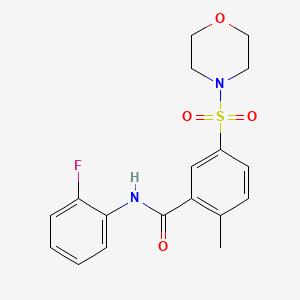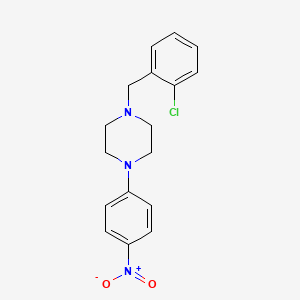![molecular formula C18H19N3O4S B4897488 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells.
Mécanisme D'action
The mechanism of action of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is based on its ability to selectively inhibit the activity of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of cancer and autoimmune cells (4). By inhibiting BTK, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide can disrupt these signaling pathways and induce apoptosis (programmed cell death) in cancer and autoimmune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide have been studied in various preclinical models, and the results have shown that this compound can induce significant changes in the activity of immune cells and other biological processes. For example, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been shown to reduce the levels of various cytokines and chemokines, which are involved in the regulation of immune responses (5). Moreover, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical for the metastatic spread of cancer (6).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide for lab experiments include its high selectivity and potency for BTK inhibition, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other targeted agents. However, the limitations of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide for lab experiments include its relatively short half-life and the need for frequent dosing, as well as the potential for off-target effects and toxicity in certain patient populations.
Orientations Futures
The future directions for research on 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide include the evaluation of its efficacy and safety in clinical trials for various types of cancer and autoimmune diseases, as well as the exploration of its potential for combination therapy with other targeted agents. Moreover, the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers for patient selection and monitoring, will be critical for the successful clinical development of this class of compounds.
Conclusion:
In conclusion, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is a promising small molecule inhibitor of BTK that has shown significant potential for the treatment of various types of cancer and autoimmune diseases. The scientific research on this compound has provided valuable insights into its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully evaluate the clinical potential of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide and to identify the optimal patient populations and treatment strategies for this compound.
References:
1. S. Nakamura et al., Bioorg. Med. Chem. Lett. 2016, 26, 5437-5441.
2. S. Honigberg et al., Cancer Cell. 2010, 18, 88-101.
3. S. Buggy et al., J. Immunol. 2014, 192, 2042-2050.
4. H. Mohamed et al., Expert Opin. Investig. Drugs. 2018, 27, 249-259.
5. J. Buggy et al., Blood Adv. 2019, 3, 303-317.
6. M. Kim et al., Oncotarget. 2016, 7, 73855-73868.
Méthodes De Synthèse
The synthesis of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction to produce the target molecule. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
Applications De Recherche Scientifique
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and the results have shown promising efficacy and safety profiles. In particular, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been shown to inhibit the growth and survival of various types of cancer cells, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma (2). Moreover, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has also been shown to reduce the activity of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases, such as rheumatoid arthritis and lupus (3).
Propriétés
IUPAC Name |
4-[[[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-3-2-4-14(9-12)21-17(22)10-16(18(21)23)20-11-13-5-7-15(8-6-13)26(19,24)25/h2-9,16,20H,10-11H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMIQSVYGHVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)

![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4897480.png)
![2-cyclohexyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4897496.png)


![4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)